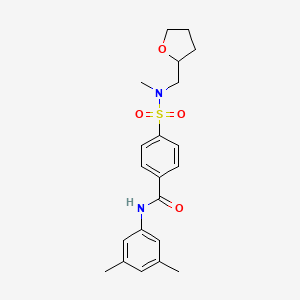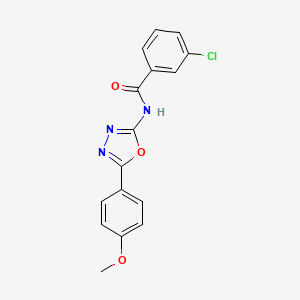
3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, an oxadiazole ring, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and methoxyphenyl groups are both aromatic, while the oxadiazole ring is a heterocycle containing two nitrogen atoms and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, melting point, and other properties .Applications De Recherche Scientifique
The compound 3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is part of a broader class of compounds featuring the 1,3,4-oxadiazole ring, which is known for its diverse applications in the field of medicinal chemistry and material science. This compound, like its related oxadiazole derivatives, has been studied for various potential applications, including its role in pharmacology, organic electronics, and as a building block in polymer synthesis. However, specific detailed information regarding the direct applications of this exact compound in scientific research was not found, suggesting a need for focused studies on this particular chemical entity. Below, we explore the general applications of 1,3,4-oxadiazole derivatives to infer potential areas of interest for future research involving 3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide.
Oxadiazole Derivatives in Drug Development
Oxadiazole derivatives, particularly those containing the 1,3,4-oxadiazole moiety, are recognized for their wide range of pharmacological activities. These compounds are explored as bioisosteres of carboxylic acids, carboxamides, and esters, showcasing efficacy in various therapeutic areas including antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant applications (Rana, Salahuddin, & Sahu, 2020). The versatility and effectiveness of 1,3,4-oxadiazole cores in drug development highlight the potential of 3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide in medicinal chemistry research.
Metal-Ion Sensing Applications
The structural framework of 1,3,4-oxadiazole derivatives provides excellent photoluminescent properties, making these compounds suitable for use in the development of chemosensors for metal-ion detection. Their high photoluminescent quantum yield, combined with thermal and chemical stability, positions 1,3,4-oxadiazole as a favorable candidate for sensing applications, particularly in detecting various metal ions in environmental and biological samples (Sharma, Om, & Sharma, 2022).
Antiparasitic Agents
1,3,4-Oxadiazoles are explored for their potential in the development of antiparasitic agents. These compounds exhibit promising activity against various parasitic infections, underscoring their importance in the search for new therapeutic options for treating parasitic diseases (Pitasse-Santos, Sueth-Santiago, & Lima, 2017). This area of research could be particularly relevant for 3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, suggesting a potential direction for future studies.
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-7-5-10(6-8-13)15-19-20-16(23-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRSJDOLFOVAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

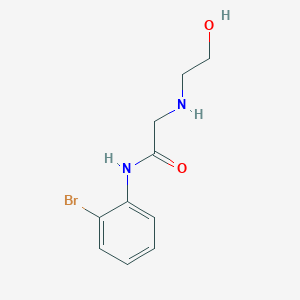
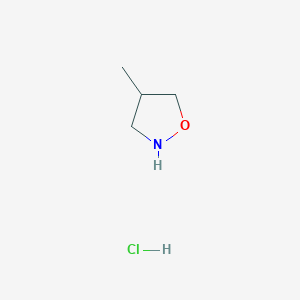
![4-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2808916.png)
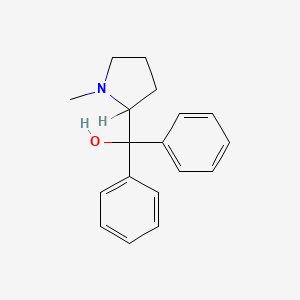
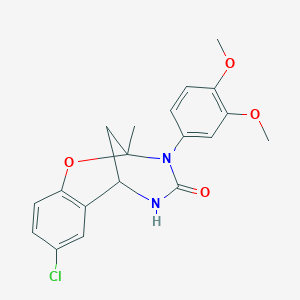
![1-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2808920.png)
![2-Chloro-6-{4-[(3-methylphenyl)carbamoyl]-1,3-thiazolidine-3-carbonyl}pyridine-3-carboxamide](/img/structure/B2808921.png)
![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2808922.png)

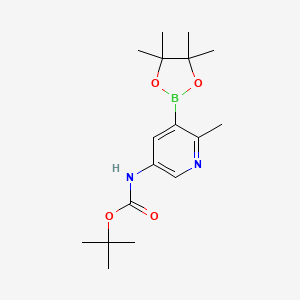

![1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2808927.png)

